molecular formula C16H15FN6 B2491524 N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine CAS No. 946347-88-2

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Cat. No. B2491524
CAS RN: 946347-88-2
M. Wt: 310.336
InChI Key: YRVHGDYGROIHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a compound of interest due to its structural uniqueness, incorporating a pteridin core, a fluorophenyl group, and a pyrrolidine ring. Such structures are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to construct the complex pteridin framework. For example, the synthesis of related pyrimidin-4-amine derivatives has been described, involving the construction of the pyrimidin core and subsequent functionalization to introduce various substituents (Zhu et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine can be characterized using spectroscopic techniques, such as NMR and IR spectroscopy, and crystallography. These methods provide insight into the arrangement of atoms and the presence of key functional groups (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pteridin derivatives often explore the reactivity of the core ring system and its substituents. For instance, reactions with nucleophiles or electrophiles can lead to the introduction of new functional groups or the modification of existing ones. The chemical properties of these compounds, such as their reactivity and stability, are influenced by the electronic nature of the substituents and the pteridin core (Smolobochkin et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a compound that may be involved in the synthesis of various heterocyclic compounds. Research indicates that novel N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which could share structural similarities with N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, were synthesized using optimized Buchwald-Hartwig amination conditions. These derivatives were obtained in moderate to good yields, suggesting a potential pathway for synthesizing related compounds (El-Deeb, Ryu, & Lee, 2008).

Biological Activity and Applications

Research into compounds with similar structures or functional groups has shown potential in various biological and pharmacological applications:

  • Antibacterial and Antifungal Agents : Compounds with structures analogous to N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine have been explored for their antibacterial and antifungal properties. For example, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety demonstrated excellent insecticidal and fungicidal activity against various pests and fungi, indicating the potential for developing new pesticides or antimicrobial agents from similar compounds (Liu et al., 2021).

  • Cancer Research : The radiosensitizing effect of phenylpyrimidine derivatives on human lung cancer cells has been investigated, with certain derivatives showing potential to enhance the therapeutic outcomes of radiotherapy in cancer treatment. This suggests that compounds like N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine could be explored further for their potential roles in cancer therapy (Jung et al., 2019).

  • Neuropharmacological Agents : Certain N-arylpyrimidin-2-amine derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, indicating the potential for compounds with similar structures to be developed into new central nervous system (CNS) active agents (Thomas et al., 2016).

Material Science and Sensory Applications

In material science, pteridine derivatives, which share the heterocyclic core with N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, have been identified as novel low-molecular-weight organogelators exhibiting piezofluorochromism. This property could be leveraged in the development of new materials for sensory applications, such as detecting mechanical forces or environmental changes (Xu et al., 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-2-pyrrolidin-1-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c17-11-3-5-12(6-4-11)20-15-13-14(19-8-7-18-13)21-16(22-15)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHGDYGROIHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.